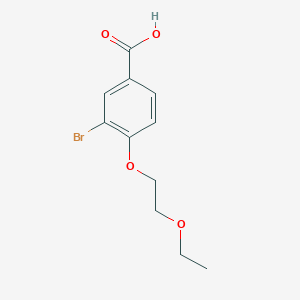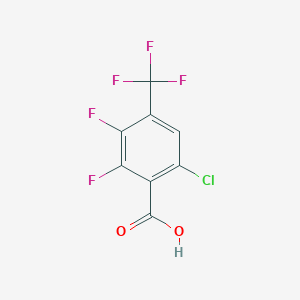
5-Hydroxy-3-(2-nitrophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(2-nitrophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxy group at the 5-position and a nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(2-nitrophenyl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazole derivatives . This reaction can be carried out under various conditions, including the use of metal-free catalysts to promote eco-friendly synthesis .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . Additionally, the regioselective synthesis of isoxazole-linked glyco-conjugates has been explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(2-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(2-nitrophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole core but differ in the substituents at the 3 and 5 positions.
Nitroisoxazoles: Compounds with a nitro group attached to the isoxazole ring.
2,1-Benzisoxazoles: Isoxazole derivatives with a fused benzene ring.
Uniqueness
5-Hydroxy-3-(2-nitrophenyl)isoxazole is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4/c12-9-5-7(10-15-9)6-3-1-2-4-8(6)11(13)14/h1-5,10H |
InChI Key |
WDPOFCQCQUDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)








